Cas no 153559-49-0 (Bexarotene)

Bexarotene 化学的及び物理的性質
名前と識別子
-
- Bexarotene
- 4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid
- Targretin
- 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)vinyl)benzoic acid
- Bexaroten
- Lg 1069
- LG 69
- LGD1069
- Targret
- Targretyn
- LGD-1069
- SR-11247
- Lg100069
- SR 11247
- Hsdb 7453
- Targrexin
- LGD 1069
- bexarotenum
- p-(1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)vinyl)benzoic acid
- 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid
- LG 100069
- A61RXM4375
- 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
- 4-(1-(5,6,7,8-Tetrahydro-3,5,5,8,
- Bexarotene(LGD-1069)
- 4-(1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)benzoic acid
- Tox21_302407
- 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl)benzoic acid
- 166175-31-1
- 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl]benzoic acid
- AB01275475_02
- NS00000606
- SR-05000001480
- AB01275475-01
- NCGC00181016-04
- MLS006010146
- SS-4628
- 4-[1-(3,5,5,8,8-pentamethyltetralin-2-yl)ethenyl]benzoic acid
- 4-(1-(5,6,7,8,-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphtalenyl)ethenyl)benzoic acid
- NAVMQTYZDKMPEU-UHFFFAOYSA-N
- BEXAROTENE [VANDF]
- L01XX25
- HMS3655D19
- NSC-783322
- Benzoic acid, 4-(1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-
- BEXAROTENE [HSDB]
- SW203810-3
- BEXAROTENE [ORANGE BOOK]
- NCGC00181016-03
- BEXAROTENE [MI]
- AMY24869
- 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid
- NCGC00181016-02
- Benzoic acid,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-
- NSC-747528
- NSC747528
- Bexarotene [USAN:INN:BAN]
- HMS2089L14
- DB00307
- CHEBI:50859
- FT-0657110
- 4-[1-(5,6,7,8,-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphtalenyl)ethenyl]benzoic acid
- NSC 747528
- J-519847
- s2098
- 3-methyl-TTNEB
- Bexarotene [USAN]
- CAS-153559-49-0
- BEXAROTENE [INN]
- MFCD00932428
- BCP9000396
- Bexarotene, >=98% (HPLC)
- NCGC00181016-20
- Tox21_112666_1
- SR-05000001480-2
- CHEMBL1023
- BEXAROTENE [WHO-DD]
- LG-100069
- Bexarotene oral(targretin)
- 4,6-DICHLORO-2,3-DIHYDRO-1H-INDOLEHYDROCHLORIDE
- bexaroteno
- 4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)benzoic Acid
- B4798
- EN300-19769221
- Tox21_112666
- SR-05000001480-1
- Q418192
- NSC783322
- UNII-A61RXM4375
- 3-methyl TTNEB
- SCHEMBL9025
- DTXSID1040619
- 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid
- Ro 26-4455
- 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid
- HMS3747C21
- NSC 741061
- 4k6i
- GTPL2807
- CCG-221823
- BB164246
- SMR001614557
- BCP04099
- Bexarotene (JAN/USAN/INN)
- HY-14171
- A809441
- NCGC00181016-01
- BRD-K92441787-001-02-5
- BCP0726000106
- DTXCID9020619
- BIDD:PXR0021
- HMS3884B07
- 4-[1-(3,5,5,8,8-Pentamethyl-2-5,8-dihydronaphthyl)vinyl]benzoic acid
- SB17341
- Targretin (TN)
- BEXAROTENE (MART.)
- BEXAROTENE [JAN]
- NCGC00255426-01
- 153559-49-0
- CS-0626
- AC-24569
- NCGC00181016-08
- 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]benzoic acid
- BDBM50032675
- AKOS015902814
- 4-(1-(3,5,5,8,8-pentamethyltetralin-2-yl)ethenyl)benzoic acid
- BEXAROTENE [MART.]
- BEXAROTENE [EMA EPAR]
- D03106
- 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid
- 4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-ethenyl]benzoic acid
- J-009026
- FT-0702645
- 4-[1-(1,1,4,4,7-pentamethyltetralin-6-yl)vinyl]benzoic acid
- Bexarotene- Bio-X
- DL-298
- NCGC00181016-06
- BRD-K92441787-001-04-1
- 1ST169774
- SBI-0654103.0001
-
- MDL: MFCD00932428
- インチ: 1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
- InChIKey: NAVMQTYZDKMPEU-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C(=C([H])C=1[H])C(=C([H])[H])C1C(C([H])([H])[H])=C([H])C2=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 348.20893g/mol
- ひょうめんでんか: 0
- XLogP3: 7.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 348.20893g/mol
- 単一同位体質量: 348.20893g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 26
- 複雑さ: 551
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- Stability Shelf Life: Avoid exposing to high temperatures and humidity after the bottle is opened. Protect from light.
- Dissociation Constants: pKa = 4.2 (carboxylic acid) (est)
- 色と性状: はくしょくけっしょうこたい
- 密度みつど: 1.042
- ゆうかいてん: 220.0 to 225.0 deg-C
- ふってん: 489.7°C at 760 mmHg
- フラッシュポイント: 229.5±23.1 °C
- 屈折率: 1.555
- ようかいど: Soluble in DMSO and ethanol
- PSA: 37.30000
- LogP: 6.10370
- マーカー: 1194
- 最大波長(λmax): 264(MeOH)(lit.)
Bexarotene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H361
- 警告文: P201-P202-P280-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:DH6834830
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Bexarotene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020696-50mg |
Bexarotene |
153559-49-0 | 99% | 50mg |
¥123 | 2024-05-25 | |
eNovation Chemicals LLC | Y1220060-1g |
Bexarotene |
153559-49-0 | 99% | 1g |
$200 | 2024-07-28 | |
Axon Medchem | 1700-10 mg |
Bexarotene |
153559-49-0 | 99% | 10mg |
€65.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4316-50mg |
Bexarotene |
153559-49-0 | 98% | 50mg |
¥643.00 | 2023-09-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6410-1 mL * 10 mM (in DMSO) |
Bexarotene |
153559-49-0 | 99% | 1 mL * 10 mM (in DMSO) |
¥ 422 | 2023-09-07 | |
abcr | AB348828-100mg |
Bexarotene, 99%; . |
153559-49-0 | 99% | 100mg |
€142.10 | 2023-09-06 | |
ChemScence | CS-0626-500mg |
Bexarotene |
153559-49-0 | 99.90% | 500mg |
$383.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849515-250mg |
Bexarotene |
153559-49-0 | >99% | 250mg |
¥817.00 | 2022-10-14 | |
AN HUI ZE SHENG Technology Co., Ltd. | B4798-100MG |
4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid |
153559-49-0 | 96% | 100mg |
¥895.00 | 2023-09-15 | |
AK Scientific | B595-500mg |
Bexarotene |
153559-49-0 | 98% (HPLC) | 500mg |
$479 | 2022-10-14 |
Bexarotene 関連文献
-
Lisi Qi,Yuanyuan Guo,Jingjing Luan,Dianrui Zhang,Zhongxi Zhao,Yuxia Luan J. Mater. Chem. B 2014 2 8361
-
Peter Luger,Manuela Weber,Christian Hübschle,Reinhold Tacke Org. Biomol. Chem. 2013 11 2348
-
Debra L. Mohler,Gang Shen Org. Biomol. Chem. 2006 4 2082
-
Lisi Qi,Yuanyuan Guo,Jingjing Luan,Dianrui Zhang,Zhongxi Zhao,Yuxia Luan J. Mater. Chem. B 2014 2 8361
-
Daniel Merk,Francesca Grisoni,Lukas Friedrich,Elena Gelzinyte,Gisbert Schneider Med. Chem. Commun. 2018 9 1289
-
Huy Dinh Quoc Pham,Nguyen Quoc Thai,Zuzana Bednarikova,Huynh Quang Linh,Zuzana Gazova,Mai Suan Li Phys. Chem. Chem. Phys. 2018 20 24329
-
James D. Grayson,Matthew P. Baumgartner,Cleide Dos Santos Souza,Samuel J. Dawes,Imane Ghafir El Idrissi,Jennifer C. Louth,Sasha Stimpson,Emma Mead,Charlotte Dunbar,Joanna Wolak,Gary Sharman,David Evans,Anastasia Zhuravleva,Margarita Segovia Roldan,Nicola Antonio Colabufo,Ke Ning,Claire Garwood,James A. Thomas,Benjamin M. Partridge,Antonio de la Vega de Leon,Valerie J. Gillet,Amélia P. Rauter,Beining Chen Chem. Sci. 2021 12 3768
-
Soumyo Sen,Yanxiao Han,Pavel Rehak,Lela Vukovi?,Petr Král Chem. Soc. Rev. 2018 47 3849
-
Weiyuan Xu,Chao Gao,Xinyang Sun,William Chi-Shing Tai,Hong Lok Lung,Ga-Lai Law Inorg. Chem. Front. 2021 8 3501
-
Matthew A. J. Duncton,Ryan B. Murray,Gary Park,Rajinder Singh Org. Biomol. Chem. 2016 14 9343
Bexaroteneに関する追加情報
Bexarotene: A Comprehensive Overview
Bexarotene, also known by its CAS number 153559-49-0, is a synthetic retinoid that has garnered significant attention in the field of dermatology and oncology. As a derivative of retinoic acid, Bexarotene exhibits potent anti-proliferative and pro-differentiative effects, making it a valuable compound in the treatment of various skin disorders and cancers. This article delves into the latest research findings, clinical applications, and mechanisms of action associated with Bexarotene.
The chemical structure of Bexarotene is characterized by a unique arrangement of functional groups that confer its biological activity. Its ability to bind to and activate retinoid receptors, particularly the retinoic acid receptor (RAR), has been extensively studied. Recent studies have highlighted its role in modulating gene expression pathways involved in cell differentiation, apoptosis, and immune regulation. These findings underscore the potential of Bexarotene in treating conditions such as cutaneous T-cell lymphoma (CTCL) and other skin-related malignancies.
In the realm of dermatology, Bexarotene has emerged as a promising therapeutic agent for CTCL, a type of non-Hodgkin lymphoma that primarily affects the skin. Clinical trials have demonstrated its efficacy in reducing tumor burden and improving patient outcomes. For instance, a 2023 study published in the *Journal of Dermatology* reported significant remission rates in patients treated with Bexarotene, particularly those with early-stage CTCL. The study also noted minimal adverse effects, further cementing its reputation as a safe and effective treatment option.
Beyond its oncological applications, Bexarotene has shown potential in addressing other skin conditions such as psoriasis and acne vulgaris. Its ability to regulate keratinocyte proliferation and differentiation makes it an attractive candidate for topical formulations. Recent advancements in nanotechnology have enabled the development of delivery systems that enhance the bioavailability of Bexarotene, thereby improving its therapeutic efficacy.
The mechanism of action of Bexarotene involves its interaction with nuclear receptors, leading to the transcriptional regulation of target genes. This process is critical for maintaining skin homeostasis and combating pathological conditions. Emerging research has also explored the role of Bexarotene in immunomodulation, particularly its ability to modulate dendritic cell function and cytokine production. These insights have opened new avenues for its application in autoimmune diseases and inflammatory disorders.
Despite its numerous benefits, the use of Bexarotene is not without challenges. Issues such as drug resistance and limited bioavailability remain areas requiring further investigation. However, ongoing research into novel formulations and combination therapies offers hope for overcoming these limitations. For instance, a 2023 study published in *Oncology Research* explored the synergistic effects of combining Bexarotene with other targeted therapies, resulting in enhanced anti-tumor activity.
In conclusion, Bexarotene (CAS No: 153559-49-0) stands as a testament to the potential of retinoid-based therapies in modern medicine. Its versatility across multiple therapeutic areas, coupled with recent advancements in research, positions it as a cornerstone in dermatological and oncological treatments. As science continues to unravel its mechanisms and applications, Bexarotene is poised to play an even greater role in improving patient care worldwide.
153559-49-0 (Bexarotene) 関連製品
- 434-85-5(10H,10'H-9,9'-Bianthracenylidene-10,10'-dione)
- 577-56-0(2-Acetylbenzoic acid)
- 85-52-9(2-Benzoylbenzoic acid)
- 368451-10-9(7-Hydroxy Bexarotene)
- 98-73-7(4-Tert-Butylbenzoic acid)
- 85-55-2(2-(4-Methylbenzoyl)benzoic acid)
- 1185030-01-6(Bexarotene-13C4)
- 368451-07-4(6-Hydroxy Bexarotene)
- 611-95-0(4-Benzoylbenzoic acid)
- 153559-48-9(Methyl Bexarotenate)
